[(Methoxycarbonyl)oxy](pyridin-2-yl)methanone
Description
(Methoxycarbonyl)oxymethanone is a heteroaromatic ketone featuring a pyridin-2-yl group and a (methoxycarbonyl)oxy substituent. The pyridine ring contributes to electron-withdrawing effects, while the ester moiety enhances reactivity toward nucleophiles. Below, we compare its structural, synthetic, and functional attributes with analogous pyridin-2-yl methanone derivatives.
Properties
IUPAC Name |
methoxycarbonyl pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-12-8(11)13-7(10)6-4-2-3-5-9-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVACPSNGHWUBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77626-41-6 | |
| Record name | [(methoxycarbonyl)oxy](pyridin-2-yl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxycarbonyl)oxymethanone typically involves the reaction of pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (Methoxycarbonyl)oxymethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
(Methoxycarbonyl)oxymethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert the compound to pyridin-2-ylmethanol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Pyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex structures. For instance:
- Reactions : (Methoxycarbonyl)oxymethanone can undergo nucleophilic attacks, facilitating the formation of derivatives that are crucial for pharmaceutical development.
- Applications : It is utilized in the synthesis of heterocyclic compounds, which are essential in drug discovery and development.
Medicinal Chemistry
In medicinal chemistry, (Methoxycarbonyl)oxymethanone has shown promise in several therapeutic areas:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties. For example, studies have demonstrated its effectiveness against specific bacterial strains, suggesting potential applications in antibiotic development .
| Compound | Activity | Reference |
|---|---|---|
| (Methoxycarbonyl)oxymethanone derivative | Antibacterial |
- Anti-cancer Potential : Some derivatives have been studied for their anti-cancer properties, showing inhibition of cancer cell proliferation in vitro. This highlights the need for further investigation into the structure-activity relationship to optimize efficacy .
Biochemical Studies
The compound also plays a role in biochemical research:
- Enzyme Mechanisms : It is used to study enzyme mechanisms due to its ability to act as a substrate or inhibitor in various enzymatic reactions. This application is critical for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes.
| Study Focus | Application |
|---|---|
| Enzyme inhibition | Drug development |
| Metabolic pathway analysis | Biochemical research |
Case Studies
Several case studies highlight the practical applications of (Methoxycarbonyl)oxymethanone:
- Synthesis of Antimicrobial Agents : A study explored the synthesis of several derivatives from (Methoxycarbonyl)oxymethanone that exhibited enhanced antibacterial activity compared to existing antibiotics. The findings suggest a promising avenue for developing new antimicrobial agents .
- Cancer Cell Proliferation Inhibition : Another investigation focused on evaluating the anti-cancer properties of specific derivatives. The results indicated significant inhibition of proliferation in various cancer cell lines, warranting further exploration into their potential as therapeutic agents .
- Mechanistic Studies on Enzyme Activity : Research utilizing (Methoxycarbonyl)oxymethanone as a substrate provided insights into enzyme kinetics and mechanisms, contributing to the understanding of metabolic processes and aiding drug design efforts.
Mechanism of Action
The mechanism of action of (Methoxycarbonyl)oxymethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity through binding to the active site or allosteric modulation.
Comparison with Similar Compounds
Structural Analogues
a) Phenyl(pyridin-2-yl)methanone (2a)
- Structure : Simple aryl-pyridinyl ketone without ester functionality.
- Synthesis : Produced via Csp³-H oxidation of pyridin-2-yl-methanes under oxygen-free conditions .
- Reactivity : Less electrophilic than ester-containing analogs due to the absence of an electron-withdrawing ester group.
- Applications : Model compound for studying oxidation mechanisms .
b) DOV 51892
- Structure: Complex pyrazolopyrimidine scaffold linked to pyridin-2-yl methanone.
- Synthesis : Multi-step synthesis involving condensation and functionalization.
- Applications: GABA-A receptor modulator, highlighting the pharmacological relevance of pyridin-2-yl methanones .
c) 3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic Acid
- Structure: Pyridin-2-yl methanone with a methoxycarbonyl group and a benzoic acid substituent.
- Synthesis : Esterification and ether linkage formation.
- Reactivity : The carboxylic acid group enables further derivatization, unlike the target compound’s ester .
d) Bis-Thienopyridine Derivatives (e.g., Compound 5d)
- Structure: Dimeric structures with thieno[2,3-b]pyridine units connected via methanone linkers.
- Synthesis: Condensation of bromoethanone precursors with thienopyridine derivatives .
- Physical Properties : High thermal stability (mp 241–243 °C) due to extended conjugation .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | Key Reactivity |
|---|---|---|---|
| (Methoxycarbonyl)oxymethanone | Not reported | Polar aprotic solvents | Hydrolysis to carboxylic acid under basic conditions |
| Phenyl(pyridin-2-yl)methanone (2a) | Not reported | Ethanol, DCM | Stable under acidic conditions |
| Compound 5d (bis-thienopyridine) | 241–243 | DMF, DMSO | Resistant to hydrolysis due to fused rings |
| 3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid | Not reported | Aqueous base | Acid-catalyzed ester cleavage |
Biological Activity
(Methoxycarbonyl)oxymethanone is a compound with notable biological activity, primarily due to its unique chemical structure that combines various functional groups. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
The compound features a methoxycarbonyl group attached to a pyridin-2-ylmethanone moiety. This configuration influences its reactivity and biological interactions. The presence of the pyridine ring is significant, as it is known to participate in various biological processes.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₉H₉N₁O₃ |
| Molecular Weight | 179.17 g/mol |
| Functional Groups | Methoxycarbonyl, Pyridine |
| Solubility | Soluble in organic solvents |
The biological activity of (Methoxycarbonyl)oxymethanone is attributed to its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator , depending on the context of its application. The compound's mechanism may involve:
- Enzyme Inhibition : Binding to active sites or allosteric sites of enzymes, leading to decreased enzymatic activity.
- Modulation of Signaling Pathways : Influencing cellular signaling by interacting with receptors or secondary messengers.
Biological Activity and Applications
Research indicates that (Methoxycarbonyl)oxymethanone exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Enzyme Inhibition | Potential inhibitor of phospholipase A2 |
Case Studies
- Anticancer Study : A study conducted on human colorectal carcinoma (HCT-116) cells revealed that (Methoxycarbonyl)oxymethanone exhibited an IC₅₀ value of approximately 15 μM, indicating significant cytotoxicity against these cells. The mechanism involved G2/M phase arrest and increased Bax/Bcl-2 ratio, promoting apoptosis .
- Antimicrobial Efficacy : Research indicated that the compound showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (Methoxycarbonyl)oxymethanone, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via palladium-catalyzed carbonylative Suzuki-Miyaura coupling reactions. For example, phenyl(pyridin-2-yl)methanone derivatives are prepared using palladium(II) acetate (0.1 equiv), potassium persulfate (2.0 equiv), and 2-oxo-2-phenylacetaldehyde (1.5 equiv) in hexane/ethyl acetate solvent systems. Column chromatography (SiO₂) is critical for purification, yielding products with >70% efficiency . Methylation steps, such as reacting hydroxylated intermediates with methyl iodide in toluene using potassium tert-butanolate as a base, achieve 94% yields .
Q. Which spectroscopic techniques are used to characterize (Methoxycarbonyl)oxymethanone, and what key data are observed?
- Methodological Answer :
- ¹H-NMR : Aromatic protons appear between 7.26–8.74 ppm, with coupling patterns indicating pyridine and methoxy substituents. For example, methyl groups in methoxy moieties resonate as singlets at δ 3.75 ppm .
- ¹³C-NMR : The carbonyl (C=O) signal is prominent at δ 192.8 ppm, while aromatic carbons range from 123.8–154.1 ppm .
- MS (EI) : Molecular ion peaks (e.g., m/z 329 [M⁺]) and fragmentation patterns confirm structural integrity .
Q. How is crystallographic data for methanone derivatives refined, and what software is preferred?
- Methodological Answer : SHELX software (e.g., SHELXL97) is widely used for single-crystal X-ray refinement. Key parameters include:
- Unit cell dimensions : Monoclinic systems (e.g., a = 25.822 Å, b = 11.4406 Å, c = 11.3602 Å, β = 107.07°) .
- Displacement parameters : Hydrogen atoms are refined with isotropic constraints (1.5× displacement of bonded carbons) .
- R-factors : Acceptable refinement thresholds are R < 0.054 and wR < 0.132 .
Advanced Research Questions
Q. How can multi-response nonlinear optimization models improve enantioselective reduction of phenyl(pyridin-2-yl)methanone derivatives?
- Methodological Answer : Ascribed design combined with response surface methodology (RSM) optimizes bioreduction conditions. For example:
- Biocatalyst selection : Leuconostoc pseudomesenteroides N13 achieves enantioselectivity >90% for (S)-phenyl(pyridin-2-yl)methanol .
- Key variables : pH (6.5–7.5), temperature (25–35°C), and co-solvent ratios (e.g., 10–20% DMSO) are modeled to maximize yield and minimize byproducts .
Q. What mechanistic insights explain the absence of ketyl radical intermediates in cyclopropyl(pyridin-2-yl)methanone reactions?
- Methodological Answer : Visible-light-driven aldol reactions with glycinates proceed via Lewis acid/photoredox synergy, bypassing ketyl radicals. Evidence includes:
- Lack of ring-opening : Cyclopropyl groups remain intact, confirmed by ¹H-NMR (no vinyl or allylic proton signals) .
- Computational studies : Density functional theory (DFT) shows lower activation barriers for concerted pathways vs. radical intermediates .
Q. How are data contradictions resolved in crystallographic refinement of methanone derivatives?
- Methodological Answer :
- Discrepancy handling : Twisted substituents (e.g., dihedral angles of 34.67° and 77.49° between indolizine and pyridyl groups) are resolved using SHELXL’s ISOR and DELU constraints to refine anisotropic displacement parameters .
- Hydrogen bonding : Absence of classical H-bonds in crystal structures (e.g., C20H15N3O2) is validated via difference Fourier maps and PLATON analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
